molecular formula C10H11BrO2 B171663 Ethyl 3-bromo-2-methylbenzoate CAS No. 103038-43-3

Ethyl 3-bromo-2-methylbenzoate

Cat. No. B171663
M. Wt: 243.1 g/mol
InChI Key: ISZDEZLLBGJTTF-UHFFFAOYSA-N
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Description

Ethyl 3-bromo-2-methylbenzoate is a chemical compound with the molecular formula C10H11BrO2 . It is also known by other names such as 3-Bromo-2-methylbenzoic acid ethyl ester and Benzoic acid, 3-bromo-2-methyl-, ethyl ester .


Synthesis Analysis

The synthesis of Ethyl 3-bromo-2-methylbenzoate can be achieved through various methods. One such method involves the reaction of Ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylate with aqueous NaOH at 0 to 50°C in a polar solvent such as methanol or THF and water . The reaction mixture is then acidified with aqueous hydrochloric acid, and the solid product is isolated .


Molecular Structure Analysis

The molecular structure of Ethyl 3-bromo-2-methylbenzoate can be represented by the InChI string: InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3 . The Canonical SMILES representation is CCOC(=O)C1=C(C(=CC=C1)Br)C .


Chemical Reactions Analysis

Ethyl 3-bromo-2-methylbenzoate can participate in various chemical reactions. For instance, it has been used in the synthesis of axially chiral alkenes via a 1,3-metallate shift of alkynyl tetracoordinate boron species .


Physical And Chemical Properties Analysis

Ethyl 3-bromo-2-methylbenzoate has a molecular weight of 243.10 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The compound has a Rotatable Bond Count of 3 . The Exact Mass and Monoisotopic Mass of the compound are both 241.99424 g/mol .

Scientific Research Applications

Synthesis and Derivative Formation

Ethyl 3-bromo-2-methylbenzoate is utilized in the synthesis of various pharmacologically active compounds and derivatives. For instance:

  • It is involved in creating benzo[b]thiophen derivatives, which are transformed into amines and thiouronium salts for pharmacological studies (Chapman, Clarke, Gore, & Sharma, 1971).
  • This compound plays a role in the synthesis of triazoloquinoline derivatives, which are significant in chemical research (Pokhodylo & Obushak, 2019).
  • It serves as a precursor in the efficient synthesis of phenylacetic acid derivatives, key intermediates in various pharmaceutical syntheses (Salman et al., 2002).
  • Ethyl 3-bromo-2-methylbenzoate is used in the production of imidazobenzothiazole and imidazothiazole derivatives, showcasing its versatility in organic synthesis (Abignente, Caprariis, Martino, & Patscot, 1987).

Solubility and Thermodynamics

The compound's solubility and thermodynamic properties are studied to understand its behavior in various solvents, crucial for its application in synthesis processes:

  • Studies on solubility in different solvents help in optimizing its purification and handling in laboratory settings (Zhu et al., 2019).
  • Research on the structure-property relationships in similar compounds, like halogenbenzoic acids, offers insights into the behavior of ethyl 3-bromo-2-methylbenzoate under various conditions (Zherikova, Svetlov, Kuratieva, & Verevkin, 2016).

Catalytic and Chemical Reactions

Ethyl 3-bromo-2-methylbenzoate's reactivity in various chemical reactions highlights its role in catalysis and synthesis:

Additional Applications

Additionally, ethyl 3-bromo-2-methylbenzoate is used in various other chemical syntheses and studies:

  • Its use in preparing ruthenium complexes with N-heterocyclic carbene ligands showcases its role in the development of novel catalytic materials (Mejuto et al., 2015).
  • The compound aids in the synthesis of substituted phenols, illustrating its application in fine chemical synthesis (Cresp, Sargent, Elix, & Murphy, 1973).

Safety And Hazards

Ethyl 3-bromo-2-methylbenzoate should be handled with care to avoid contact with skin and eyes . It is advised to avoid formation of dust and aerosols . The compound should be used only in well-ventilated areas or outdoors .

Future Directions

Ethyl 3-bromo-2-methylbenzoate has potential applications in the synthesis of other chemical compounds. For instance, it has been used in the synthesis of axially chiral alkenes, which have received great attention due to their unique characteristics and intriguing molecular scaffolds .

properties

IUPAC Name

ethyl 3-bromo-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-3-13-10(12)8-5-4-6-9(11)7(8)2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZDEZLLBGJTTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC=C1)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-bromo-2-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Bhattarai, JH Jung, S Han, H Lee, SJ Oh… - European Journal of …, 2017 - Elsevier
… NBS (1.75 g, 9.82 mmol) and AIBN (0.14 g, 0.81 mmol) were added to the solution of ethyl 3-bromo-2-methylbenzoate (1.99 g, 8.18 mmol) in benzene. The reaction solution was …
Number of citations: 22 www.sciencedirect.com
Y OuYang, J Gao, L Zhao, J Lu, H Zhong… - Journal of Medicinal …, 2021 - ACS Publications
Two series of novel o-(biphenyl-3-ylmethoxy)nitrophenyl compounds (A1–31 and B1–17) were designed as programmed cell death protein 1 (PD-1)/PD-ligand 1 (PD-L1) inhibitors. All …
Number of citations: 22 pubs.acs.org
T Zarganes-Tzitzikas, GS Clemente, PH Elsinga… - Molecules, 2019 - mdpi.com
… -2-((3,4,5-trimethoxybenzyl)amino)ethyl 3-bromo-2-methylbenzoate (11): compound 11 was … ((3,4,5-trimethoxybenzyl)amino)ethyl 3-bromo-2-methylbenzoate ([ 19 F]11): compound [ 19 …
Number of citations: 16 www.mdpi.com
GS Clemente, T Zarganes-Tzitzikas, PH Elsinga… - research.rug.nl
Molecular imaging techniques, such as positron emission tomography (PET), represent great progress in the clinical diagnosis and development of drugs. However, the efficient and …
Number of citations: 0 research.rug.nl
WS Lindsay, P Stokes, LG Humber… - Journal of the …, 1961 - ACS Publications
… Ethyl 3-Bromo-2-methylbenzoate (XXII).—A mixture of 42.0g. of 3-bromo-2-methylbenzoic acid (XXI), 45 ml. … of ethyl 3-bromo-2-methylbenzoate (XXII) in 100 ml. of ether was …
Number of citations: 93 pubs.acs.org

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